molecular formula C15H20ClNS B13800759 alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride CAS No. 80154-65-0

alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride

Cat. No.: B13800759
CAS No.: 80154-65-0
M. Wt: 281.8 g/mol
InChI Key: APWIFYHWGKSYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride: is a chemical compound with the molecular formula C15H19NS·HCl and a molecular weight of 281.85 g/mol . It is a hydrochloride salt form of a substituted amine, which is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride typically involves the alkylation of 2-thenylamine with benzyl chloride and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of substituted amines on biological systems. It can be used in assays to investigate receptor binding and enzyme inhibition .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific receptors or enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, isopropyl, and thenyl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

80154-65-0

Molecular Formula

C15H20ClNS

Molecular Weight

281.8 g/mol

IUPAC Name

N-(2-phenyl-1-thiophen-2-ylethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C15H19NS.ClH/c1-12(2)16-14(15-9-6-10-17-15)11-13-7-4-3-5-8-13;/h3-10,12,14,16H,11H2,1-2H3;1H

InChI Key

APWIFYHWGKSYTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CC1=CC=CC=C1)C2=CC=CS2.Cl

Origin of Product

United States

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